2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, which is a bioisostere of pyrimidine, allows these compounds to interact with biological targets effectively .
Preparation Methods
The synthesis of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . The compound may also interact with specific proteins, leading to the inhibition of their function and subsequent cell death .
Comparison with Similar Compounds
2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives such as:
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has shown selective anticancer activity.
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: Known for its antimicrobial properties.
Properties
IUPAC Name |
2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDDVKCVHKWMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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